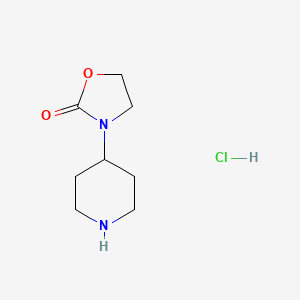

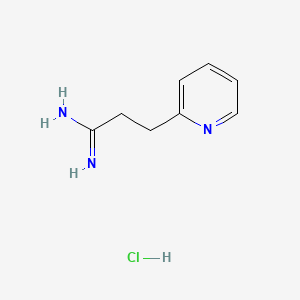

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

カタログ番号 B596268

CAS番号:

130818-98-3

分子量: 206.67

InChIキー: JGNKCTABPFYOIO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is an organic compound with the molecular formula C8H15ClN2O2 . It is also known as 4-piperidinyl-3-oxazolyl-2-one hydrochloride .

Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” consists of a piperidine ring attached to an oxazolidinone ring . The molecular weight is 206.67 Da .Physical And Chemical Properties Analysis

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is a white or off-white crystalline solid . It has a density of about 1.23g/cm³ .科学的研究の応用

1. Piperidine Derivatives in Drug Design

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

2. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as Isocitrate Dehydrogenase Inhibitors

- Application Summary: A series of mIDH1 inhibitors derived from 3-pyrimidin-4-yl-oxazolidin-2-one derivatives were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .

- Methods of Application: The generated model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods . The independent test set was verified by PLS method . The Topomer search technology was used for virtual screening and molecular design .

- Results or Outcomes: The Topomer CoMFA and HQSAR cross-validation coefficients q2 are 0.783 and 0.784, respectively, and the non-cross-validation coefficients r2 are 0.978 and 0.934, respectively .

3. Piperidine Derivatives in Multicomponent Reactions

- Application Summary: Piperidines are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

4. Oxazolidin-2-Ones in Antibacterial Activity

- Application Summary: Oxazolidin-2-one based antibacterial agents have a unique mechanism of action . Linezolid, an oxazolidin-2-one based drug, is popular in the pharmaceutical market .

- Methods of Application: Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes .

- Results or Outcomes: Disease-causing microbes that have become resistant to antibiotic drug therapy represent an increasing public health problem . Oxazolidin-2-one based drugs like Linezolid are used to treat these resistant microbes .

5. Piperidine Derivatives in Hydrogenation, Cyclization, Cycloaddition, Annulation, and Amination

- Application Summary: Piperidines are used in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

6. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as IDH1 R132H Inhibitors

- Application Summary: 3-pyrimidin-4-yl-oxazolidin-2-one derivatives are used as IDH1 R132H inhibitors . Especially, IDH305 has entered clinical trials for the treatment of patients with advanced malignant tumors containing IDH1 R132H mutations .

- Methods of Application: The inhibitors were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .

- Results or Outcomes: The inhibitors have made certain progress .

将来の方向性

特性

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNKCTABPFYOIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride | |

Citations

For This Compound

1

Citations

CA Grice, KL Tays, BM Savall, J Wei… - Journal of medicinal …, 2008 - ACS Publications

… The mixture was cooled to 0 C and concentrated under reduced pressure to yield 1.9 g of 3-piperidin-4-yl-oxazolidin-2-one hydrochloride salt (11 mmol, 99% yield). MS (ESI): exact …

Number of citations: 70

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

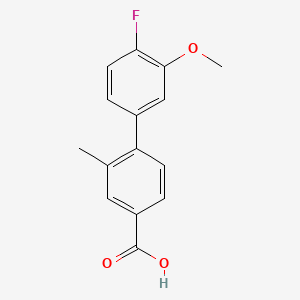

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid

1261998-28-0

5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

1260671-35-9

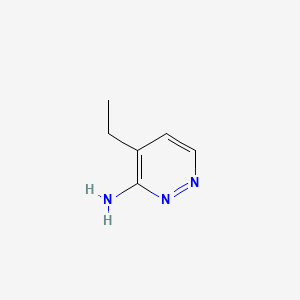

4-Ethylpyridazin-3-amine

1314931-11-7

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)